

An In-depth Technical Guide to 4'-Aminoacetanilide

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Compound of Interest

Compound Name: 4'-Aminoacetanilide

Cat. No.: B089850

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This technical guide provides a comprehensive overview of the chemical and physical properties of **4'-Aminoacetanilide**, along with a detailed experimental protocol for its synthesis.

Core Properties of 4'-Aminoacetanilide

4'-Aminoacetanilide, also known as N-(4-aminophenyl)acetamide, is an organic compound that belongs to the class of aromatic amines and amides.^[1] It typically appears as a white to pale yellow or pink to brown crystalline powder or needles.^{[1][2][3]} The compound has limited solubility in water but is more soluble in organic solvents like ethanol, ether, and chloroform.^[1] It serves as a key intermediate in the synthesis of azo dyes and various pharmaceuticals.^{[1][2][3]}

Quantitative Data Summary

The fundamental quantitative data for **4'-Aminoacetanilide** is summarized in the table below for easy reference.

Property	Value
Molecular Formula	C ₈ H ₁₀ N ₂ O ^{[4][5][6]}
Molecular Weight	150.18 g/mol ^{[4][7][8]}
Melting Point	164-167 °C ^{[2][8][9]}
Boiling Point	267 °C ^[2]
Flash Point	195 °C ^{[2][8]}
Appearance	White to pink or brown crystalline powder ^{[1][2][3]}
CAS Number	122-80-5 ^[4]

Experimental Protocols

Synthesis of **4'-Aminoacetanilide** via Reduction of p-Nitroacetanilide

A common and established method for the synthesis of **4'-Aminoacetanilide** is through the reduction of p-nitroacetanilide.^[5] The following protocol is a detailed methodology for this chemical transformation.

Materials:

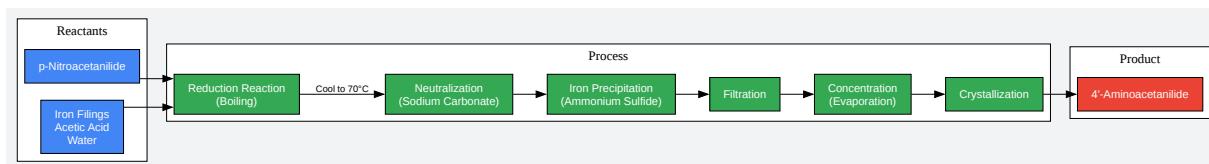
- p-Nitroacetanilide
- Iron filings
- 40% Acetic acid
- Water
- Sodium carbonate
- Ammonium sulfide

Procedure:

- A solution of 125 g of iron filings, 8 ml of 40% acetic acid, and 500 ml of water is heated to boiling in a vessel equipped with a mechanical stirrer.[10]
- To this boiling mixture, 180 g of moist p-nitroacetanilide is added in small portions with continuous agitation.[10]
- After the final addition of p-nitroacetanilide, the mixture is boiled for an additional 10 minutes. The reaction is monitored by spotting the solution on filter paper; the reaction is complete when the spot is colorless.[10]
- The solution is then cooled to 70°C, and sodium carbonate is carefully added until the solution becomes alkaline. It is crucial to avoid adding sodium carbonate at 100°C or in excess, as this can lead to the hydrolysis of the desired product.[10]
- To precipitate any remaining iron, a minimal amount of ammonium sulfide is added until a drop of the solution on filter paper shows no coloration with sodium sulfide.[10]
- The hot solution is filtered to remove the iron sludge.[10]
- The filtrate is then concentrated by evaporation to a volume of approximately 400 ml.[10]
- Upon cooling, **4'-aminoacetanilide** crystallizes as long needles.[10] A second crop of crystals can be obtained by further evaporating the mother liquor. The typical yield is around 55% of the theoretical yield.[10]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **4'-Aminoacetanilide** from p-Nitroacetanilide.



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Caption: Synthesis workflow for **4'-Aminoacetanilide**.

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